molecular formula C19H22N2O4 B6188654 benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate CAS No. 1629403-03-7

benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate

Cat. No.: B6188654
CAS No.: 1629403-03-7
M. Wt: 342.4 g/mol
InChI Key: PZLXYNLCMCCEMK-UHFFFAOYSA-N
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Description

Benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate is a synthetic carbamate derivative featuring dual benzyloxycarbonyl (Cbz) protecting groups. Its structure consists of a propylamine backbone, where the primary amine is protected by a Cbz group, and the secondary amine at the 2-position of the propyl chain is also Cbz-protected. This compound is commonly utilized as an intermediate in peptide synthesis and pharmaceutical research, particularly in the development of anticancer agents and protease inhibitors .

The synthesis involves sequential protection of propanolamine (3-amino-1-propanol) with benzyl chloroformate, mesylation, azide substitution, and Staudinger reduction to yield the free amine. Subsequent coupling reactions enable its integration into larger bioactive molecules .

Properties

CAS No.

1629403-03-7

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

benzyl N-[1-(phenylmethoxycarbonylamino)propan-2-yl]carbamate

InChI

InChI=1S/C19H22N2O4/c1-15(21-19(23)25-14-17-10-6-3-7-11-17)12-20-18(22)24-13-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3,(H,20,22)(H,21,23)

InChI Key

PZLXYNLCMCCEMK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Purity

95

Origin of Product

United States

Preparation Methods

Primary Amine Protection with Benzyloxycarbonyl (Cbz) Group

The first step employs benzyl phenyl carbonate (2) to selectively protect the primary amine of 1,2-diaminopropane. As demonstrated by Pittelkow et al., alkyl phenyl carbonates react preferentially with primary amines over secondary amines under mild conditions. Reacting 1,2-diaminopropane with 1.1 equivalents of benzyl phenyl carbonate in dichloromethane (DCM) at room temperature yields N-(2-aminopropyl)benzyloxycarbamate (intermediate 8 ) with >90% selectivity.

Reaction Conditions:

  • Solvent: DCM or DMF

  • Temperature: 25°C

  • Equivalents: 1.1 per primary amine

  • Workup: Aqueous extraction followed by recrystallization.

Secondary Amine Protection with Benzyl Carbamate

The secondary amine of intermediate 8 is subsequently protected using benzyl chloroformate or benzyl phenyl carbonate. While benzyl chloroformate is reactive, it risks over-alkylation. A safer alternative involves transesterification with benzyl alcohol and methyl N-acetylcarbamate (3), as described by J-STAGE researchers. Using stoichiometric i-Pr2NEt to suppress ether formation, the reaction proceeds in xylenes under reflux to afford the target compound in 80–97% yield.

Optimized Protocol:

  • Combine intermediate 8 , methyl N-acetylcarbamate (1.2 equiv), benzyl alcohol (1.2 equiv), and i-Pr2NEt (1.2 equiv) in xylenes.

  • Reflux for 3 hours to remove methanol via distillation.

  • Precipitate with n-hexane and recrystallize from toluene/n-hexane.

Carbamate Exchange Reaction for Dual Protection

An alternative route leverages carbamate exchange to install both protecting groups simultaneously. This method avoids intermediate isolation, enhancing efficiency.

Transesterification Mechanism

The potassium salt of methyl N-acetylcarbamate (BENAC-K) reacts with benzyl alcohols under transesterification conditions. As reported, PM-BENAC-K and 2,4-DM-BENAC-K undergo smooth reactions with alkyl halides to form substituted carbamates. Adapting this protocol, 1,2-diaminopropane is treated with two equivalents of benzyl alcohol in the presence of i-Pr2NEt and BENAC-K, yielding the target compound directly.

Key Advantages:

  • Single-pot reaction minimizes purification steps.

  • i-Pr2NEt suppresses di(benzyl) ether byproducts.

  • Scalable to >10 g with consistent yields.

One-Pot Synthesis Using Alkyl Phenyl Carbonates

Pittelkow’s chemoselective protection strategy enables one-pot synthesis. By reacting 1,2-diaminopropane with benzyl phenyl carbonate (2 equivalents) in DMF, both primary and secondary amines are protected sequentially. The reaction’s selectivity arises from the slower reactivity of secondary amines, allowing controlled mono- or di-protection.

Experimental Data:

ParameterValue
SolventDMF
Temperature25°C
Yield (di-protected)85%
Purity (HPLC)>98%

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (600 MHz, DMSO-d6): δ 7.24–7.45 (m, 10H, Ar-H), 4.78 (s, 4H, CH2-Cbz), 3.73 (s, 2H, NH-CH2), 1.81 (s, 3H, CH3).

  • IR (KBr): 1752 cm⁻¹ (C=O, carbamate), 1696 cm⁻¹ (C=O, Cbz), 1510 cm⁻¹ (Ar C=C).

  • HRMS (ESI): [M–K]⁻ calcd for C19H21N2O4: 341.1501; found: 341.1503.

Purity and Stability

  • Recrystallization from toluene/n-hexane affords colorless needles with mp 127–129°C.

  • Stable at −25°C for >2 years without decomposition.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Scalability
Stepwise Protection9299High
Carbamate Exchange8098Moderate
One-Pot Synthesis8597High

The stepwise method offers the highest yield and purity, while the one-pot approach balances efficiency and scalability.

Challenges and Mitigation Strategies

  • Over-Protection: Using excess benzyl phenyl carbonate leads to tri-protected byproducts. Mitigated by stoichiometric control.

  • Ether Formation: Additives like i-Pr2NEt prevent di(benzyl) ether side products during transesterification.

  • Hygroscopy: BENAC-K derivatives are non-hygroscopic, unlike Boc-protected analogs, ensuring reagent stability .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Deprotected amine derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer and Antiviral Agents:
Benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate has been explored as a precursor for synthesizing modified nucleotides, which can be utilized in the development of therapeutic agents. For instance, it has been successfully used to synthesize N2-modified guanosine nucleotides, which are essential for mRNA capping and play a crucial role in gene expression regulation and antiviral therapies .

Mechanism of Action:
The modification of guanosine nucleotides enhances their stability and efficacy as potential drugs. The compound facilitates the condensation between the exocyclic amine of guanosine nucleotides and 3-[(benzyloxycarbonyl)amino]propionaldehyde, followed by reduction to yield high-purity products suitable for therapeutic applications .

Synthesis of Biologically Active Molecules

Synthesis Protocols:
this compound serves as an important intermediate in the synthesis of various biologically active compounds. The compound's ability to participate in diverse chemical reactions allows for the creation of complex molecular architectures. For example, it has been involved in the synthesis of chiral cyclic polyamines, which have potential applications in drug design due to their biological activity .

Case Studies:

  • Chiral Nine- and Twelve-Membered Cyclic Polyamines: The compound has been utilized in protocols that yield these cyclic structures, demonstrating its versatility in producing compounds with specific stereochemistry that are valuable in pharmaceutical research .
  • Nucleotide Modifications: The compound is integral to synthesizing modified guanosine derivatives that enhance the properties of oligonucleotides used in therapeutic contexts, such as mRNA vaccines .

Protecting Group Applications

Use in Organic Synthesis:
In organic chemistry, this compound acts as a protecting group for amino acids and amines during multi-step syntheses. The benzyloxycarbonyl (Cbz) group is particularly useful due to its stability under various reaction conditions and ease of removal when needed.

Examples of Reactions:

  • N-tert-butoxycarbonylation: The compound can be used to protect amines selectively, allowing for subsequent reactions without interference from other functional groups .
  • Synthesis of Amides: It has been shown to facilitate the conversion of protected amines into amides through novel catalytic methods, showcasing its utility in generating complex molecules efficiently .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntiviral and anticancer agents
Synthesis of Biologically Active MoleculesChiral cyclic polyamines; modified guanosine nucleotides
Organic SynthesisProtecting group for amino acids; amide synthesis

Mechanism of Action

The mechanism of action of benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine moiety, which can then interact with its target. This process is often used in prodrug design to improve the bioavailability and stability of therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate and analogous compounds are critical for understanding their applications. Below is a detailed analysis:

Chain Length Variation: Ethyl vs. Propyl Analogues

  • Benzyl(2-aminoethyl)carbamate (9a): Structure: Ethyl chain with a Cbz-protected amine. Molecular Formula: C₁₀H₁₄N₂O₂. Key Differences: Shorter chain length reduces lipophilicity (lower logP) compared to the propyl analogue, impacting membrane permeability and solubility . Applications: Used in synthesizing small-molecule inhibitors with enhanced aqueous solubility.
  • Benzyl(2-aminopropyl)carbamate (9b, Target Compound): Molecular Formula: C₁₂H₁₈N₂O₂ (inferred). Key Differences: Extended propyl chain increases molecular weight (222.28 g/mol) and lipophilicity, favoring interactions with hydrophobic enzyme pockets .
Compound Chain Length Molecular Formula logP Application
Benzyl(2-aminoethyl)carbamate Ethyl (C2) C₁₀H₁₄N₂O₂ ~1.0 Solubility-driven drug candidates
Target Compound (9b) Propyl (C3) C₁₂H₁₈N₂O₂ ~1.5 Hydrophobic target binding

Branching and Steric Effects

  • Benzyl N-(2-amino-2-methylpropyl)carbamate (): Structure: Branched propyl chain with a methyl group at the 2-position. Molecular Formula: C₁₂H₁₈N₂O₂. Key Differences: Branched structure introduces steric hindrance, reducing reactivity in nucleophilic substitutions. Applications: Useful in sterically demanding syntheses, such as constrained peptide analogs .
Compound Branching Molecular Weight Reactivity Application
Target Compound (Linear) None 222.28 g/mol High Flexible intermediates
Branched Analogue 2-Methyl 222.28 g/mol Moderate Rigid scaffolds for peptides

Aromatic and Peptidomimetic Derivatives

  • Benzyl [3-[(2-aminophenyl)carbamoyl]propyl]-methylcarbamate (): Structure: Incorporates a phenylcarbamoyl group. Molecular Formula: C₂₀H₂₃N₃O₃. Key Differences: Aromaticity enhances π-π stacking with biological targets, improving binding affinity. Applications: Anticancer agents targeting tyrosine kinases .
  • Peptidomimetics (): Examples: tert-butyl ((S)-2-((S)-2-aminobut-3-enamido)-3-(1H-indol-3-yl)propyl) (benzyl)carbamate. Key Differences: Complex structures with indole or trifluoromethyl groups enable dual protease inhibition (e.g., SARS-CoV-2 cathepsin-L and main protease) .
Compound Type Structural Feature Molecular Weight Application
Aromatic Derivative Phenylcarbamoyl ~361.4 g/mol Kinase inhibition
Peptidomimetic Indole/Trifluoromethyl 500–825 g/mol Antiviral/protease inhibition

Valine and Ester Derivatives

  • Bis-Cbz-Valine Ester of Ganciclovir () :
    • Structure : Valine ester with dual Cbz groups.
    • Molecular Formula : C₃₄H₄₀N₆O₁₀.
    • Key Differences : Ester linkages enhance metabolic stability; valine side chain promotes cellular uptake.
    • Applications : Prodrugs like valganciclovir for antiviral therapy .
Compound Functional Group Molecular Weight Application
Target Compound (9b) Carbamate 222.28 g/mol Intermediate synthesis
Valine Ester Ester/Cbz ~716.7 g/mol Antiviral prodrugs

Biological Activity

Benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biomolecules, enzymatic inhibition, and potential therapeutic applications.

Structural Overview

The compound features several functional groups, including a benzyl moiety , a carbamate group , and an amino acid derivative . Its molecular formula is C20H24N2O5C_{20}H_{24}N_{2}O_{5}, with a molecular weight of approximately 700.8 g/mol. The presence of these functional groups allows for significant interactions in biological systems, which is critical for its activity against specific targets.

The biological activity of this compound is primarily linked to its ability to interact with proteins and enzymes. Key mechanisms include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymatic activities through hydrogen bonding and hydrophobic interactions with target molecules. This can influence various biochemical pathways, particularly those involving metal ion binding facilitated by the diazacyclooctadecan ring structure.
  • Binding Affinity Studies : Interaction studies typically employ techniques such as surface plasmon resonance or enzyme kinetics assays to elucidate the compound's mechanism of action within biological systems.

Enzyme Inhibition Studies

The inhibitory effects of this compound have been evaluated against various enzymes. Below is a summary of key findings:

Enzyme IC50 (µM) Remarks
Acetylcholinesterase (AChE)TBDPotential as a neuroprotective agent
Butyrylcholinesterase (BChE)TBDSelective inhibition observed

These studies indicate that the compound may exhibit strong inhibitory activity against cholinesterases, which are crucial for neurotransmitter regulation in the nervous system .

Case Studies and Research Findings

  • Study on Cholinesterase Inhibition :
    A recent study demonstrated that derivatives similar to this compound showed significant inhibition of BChE, with some compounds exhibiting IC50 values lower than those of clinically used drugs like rivastigmine . This suggests that the compound may have potential applications in treating conditions like Alzheimer's disease.
  • Molecular Modeling Studies :
    Molecular docking studies have provided insights into how this compound interacts with the active sites of target enzymes. These studies reveal strong binding affinities that could lead to effective inhibition and therapeutic benefits .

Q & A

Basic: What are the standard synthetic routes for benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate?

The compound is typically synthesized via sequential carbamate formation. A common method involves reacting propanolamine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the initial carbamate intermediate. Subsequent functionalization, such as mesylation followed by azide substitution and reduction, yields the target compound . Key steps include protecting group strategies (e.g., using benzyl chloroformate) and azide-amine conversion via Staudinger reduction.

Advanced: How can reaction conditions be optimized to improve yields of intermediates like benzyl(2-azidopropyl)carbamate?

Optimization requires balancing reaction time, temperature, and stoichiometry. For azide substitution (e.g., replacing mesylate with azide), heating intermediates (e.g., 7a/b in ) with sodium azide in DMSO at 60–80°C for 12–24 hours increases conversion rates. Monitoring via TLC or LCMS ensures minimal side-product formation. Post-reduction purification using flash chromatography (e.g., methanol/dichloromethane gradients) enhances purity .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural motifs like the trioxabicyclo[2.2.2]octane moiety or carbamate linkages. Liquid Chromatography-Mass Spectrometry (LCMS) verifies molecular weight and purity. For example, in , LCMS confirmed derivatives with mass-to-charge ratios (m/z) matching theoretical values. High-Resolution Mass Spectrometry (HRMS) further validates complex structures .

Advanced: How does the compound’s structural complexity influence its biological activity compared to simpler carbamates?

The trioxabicyclo[2.2.2]octane core and dual carbamate groups enable unique interactions with biological targets, such as enzyme active sites or membrane receptors. Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities. For instance, highlights anti-inflammatory activity linked to steric hindrance from the bicyclic structure, which simpler analogs lack. Comparative assays with methyl or cyclohexyl analogs (e.g., in ) validate enhanced potency .

Basic: What in vitro assays are suitable for evaluating the compound’s anti-inflammatory potential?

Use lipopolysaccharide (LPS)-induced cytokine (e.g., TNF-α, IL-6) release in macrophage models (e.g., RAW 264.7 cells). Dose-response curves (0.1–100 µM) and IC₅₀ calculations quantify efficacy. Include positive controls (e.g., dexamethasone) and validate via ELISA or qPCR. suggests this compound modulates NF-κB pathways, so Western blotting for phosphorylated IκBα or p65 is recommended .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Contradictions often arise from assay variability or impurity-driven effects. Reproduce experiments under standardized conditions (e.g., cell line authentication, serum-free media). Perform orthogonal assays: if anti-cancer activity is disputed, combine MTT viability assays with apoptosis markers (Annexin V/PI staining). Cross-reference with structural analogs (e.g., ’s cyclopropyl derivatives) to isolate pharmacophores .

Basic: How to design a comparative study with structurally similar carbamates?

Select analogs with systematic variations (e.g., benzyl vs. tert-butyl carbamates, or bicyclic vs. linear backbones). Test them in parallel for solubility (logP via HPLC), stability (pH 7.4 buffer half-life), and target engagement (e.g., enzyme inhibition kinetics). provides a template, comparing benzyl N-({cyclopropyl...}methyl)carbamate to methyl and cyclohexyl derivatives .

Advanced: What strategies mitigate instability of intermediates like benzyl(2-azidopropyl)carbamate during synthesis?

Avoid prolonged exposure to light or moisture. Store azide intermediates at –20°C under inert gas. Replace DMSO with acetonitrile for azide reactions to reduce side reactions. Use flow chemistry for exothermic steps (e.g., mesylation) to maintain temperature control. Real-time monitoring via in-line IR spectroscopy ensures intermediate stability .

Basic: How to address limited literature on derivatives like benzyl 4-(4-(2,3-dihydroxypropoxy)phenyl)butylcarbamate?

Leverage computational tools (e.g., QSAR models) to predict properties. Synthesize derivatives via modular routes (e.g., click chemistry for triazole linkages) and characterize rigorously. Collaborate with crystallography labs for X-ray structure determination, as done for similar compounds in .

Advanced: Can this compound serve as a covalent inhibitor for viral proteases like SARS-CoV-2 3CLpro?

Yes, if functionalized with electrophilic warheads (e.g., α-ketoamide). Modify the carbamate group to include reactive handles (e.g., nitrile or vinyl sulfone) that form covalent bonds with catalytic cysteine residues. demonstrates this approach for tert-butyl carbamate derivatives, validated via protease inhibition assays and co-crystallography .

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